3-(Piperidin-1-yl)butan-2-ol
Overview
Description
3-(Piperidin-1-yl)butan-2-ol is an organic compound that features a piperidine ring attached to a butanol chain. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of the piperidine ring in this compound imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)butan-2-ol typically involves the reaction of piperidine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 3-chlorobutan-2-ol under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Piperidin-1-yl)butan-2-one or 3-(Piperidin-1-yl)butanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
3-(Piperidin-1-yl)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)butan-2-ol is largely dependent on its interaction with biological targets. The piperidine ring can interact with various enzymes and receptors in the body, modulating their activity. The hydroxyl group in the butanol chain can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure but lacking the butanol chain.
3-(Piperidin-1-yl)propan-2-ol: A closely related compound with a shorter carbon chain.
4-(Piperidin-1-yl)butan-2-ol: Another similar compound with the piperidine ring attached at a different position on the butanol chain.
Uniqueness
3-(Piperidin-1-yl)butan-2-ol is unique due to the specific positioning of the piperidine ring and the hydroxyl group on the butanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-piperidin-1-ylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(9(2)11)10-6-4-3-5-7-10/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGJKFMVCXTIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591040 | |
Record name | 3-(Piperidin-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088238-06-5 | |
Record name | 3-(Piperidin-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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